molecular formula C21H26N2O3S B6423286 2,3-bis(morpholin-4-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one CAS No. 438487-81-1

2,3-bis(morpholin-4-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one

Cat. No. B6423286
CAS RN: 438487-81-1
M. Wt: 386.5 g/mol
InChI Key: OYUZHUSQRQRGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-bis(morpholin-4-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one, commonly known as BMTPT, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. BMTPT is a member of the morpholine family of compounds, and is composed of two morpholine rings connected by a phenyl group and a thiophene ring. BMTPT is of particular interest due to its unique structural and chemical properties, which make it a useful tool for researchers in a variety of disciplines.

Scientific Research Applications

BMTPT has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. BMTPT has been used as a starting material in organic syntheses, as a ligand in coordination chemistry, and as a building block in the synthesis of more complex molecules. BMTPT has also been used in the development of drugs and drug delivery systems, as well as in the synthesis of materials for use in chemical and biological sensors.

Mechanism of Action

The mechanism of action of BMTPT is not fully understood. However, it is believed that BMTPT acts as a chelating agent, forming complexes with metal ions. These complexes are believed to be involved in a variety of biochemical and physiological processes, including enzyme catalysis, signal transduction, and drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMTPT are not fully understood. However, it is believed that BMTPT may have a variety of effects on the body, including modulation of enzyme activity, regulation of gene expression, and modulation of signal transduction pathways. BMTPT may also act as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The use of BMTPT in laboratory experiments has several advantages. BMTPT is relatively inexpensive and can be synthesized from commercially available starting materials. BMTPT is also highly soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, BMTPT is sensitive to light and air, and must be handled carefully in order to ensure its stability.

Future Directions

There are a variety of potential future directions for research involving BMTPT. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research into the synthesis of BMTPT from alternative starting materials could lead to improved methods for its production. Finally, further investigation into the stability of BMTPT in different environments could lead to improved methods for its storage and handling.

Synthesis Methods

BMTPT can be synthesized from commercially available starting materials. The synthesis of BMTPT involves the use of a Grignard reagent to form a Grignard-morpholine adduct, which is then reacted with a thiophene-containing compound. The resulting product is purified by column chromatography and recrystallization, and is then characterized by 1H NMR and 13C NMR spectroscopy.

properties

IUPAC Name

2,3-dimorpholin-4-yl-1-phenyl-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(17-5-2-1-3-6-17)20(23-10-14-26-15-11-23)19(18-7-4-16-27-18)22-8-12-25-13-9-22/h1-7,16,19-20H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUZHUSQRQRGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CS2)C(C(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimorpholino-1-phenyl-3-(thiophen-2-yl)propan-1-one

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